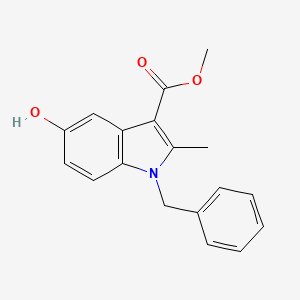

methyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

説明

特性

IUPAC Name |

methyl 1-benzyl-5-hydroxy-2-methylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12-17(18(21)22-2)15-10-14(20)8-9-16(15)19(12)11-13-6-4-3-5-7-13/h3-10,20H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKQZJZSLPYEOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . The specific functional groups are then introduced through subsequent reactions, such as alkylation, hydroxylation, and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

化学反応の分析

Types of Reactions

Methyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

Oxidation: Formation of carbonyl compounds

Reduction: Formation of alcohols

Substitution: Formation of various substituted indole derivatives

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of 5-hydroxyindole-3-carboxylic acids exhibit cytotoxic effects against breast cancer cells (MCF-7), with minimal toxicity to normal cells. For instance, a study synthesized several derivatives, including methyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, which demonstrated significant cytotoxicity with a half-maximal effective concentration (EC50) of 4.7 µM against MCF-7 cells, indicating its potential as a selective treatment for breast cancer .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Indole derivatives are known to interact with serotonin receptors, which play a crucial role in mood regulation and neuroprotection. Compounds similar to methyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate have shown promise in alleviating symptoms of neurodegenerative diseases by modulating neurotransmitter systems .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of methyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multi-step reactions starting from readily available indole derivatives. Techniques such as ultrasonic irradiation and catalytic methods have been employed to enhance yield and purity during synthesis. For example, the synthesis process includes the formation of enamines followed by reactions with benzoquinones to yield the desired indole derivatives .

Table: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Enamine Formation | Ethyl acetoacetate, primary amine | 83 |

| 2 | Reaction with Quinone | Benzoquinone or naphthoquinone | Varies |

| 3 | Hydrolysis | Basic conditions | Varies |

Cytotoxicity Studies

The biological activity of methyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been assessed through various assays. The MTT assay is commonly used to evaluate cell viability and proliferation in response to treatment with this compound. Results indicate a strong correlation between structural modifications in the indole framework and enhanced cytotoxicity against cancer cell lines .

Antimicrobial Activity

In addition to anticancer properties, studies have suggested that indole derivatives may possess antimicrobial effects. The ability of these compounds to inhibit bacterial growth is under investigation, with preliminary results indicating potential efficacy against certain pathogens .

作用機序

The mechanism of action of methyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The hydroxyl and carboxylate groups play crucial roles in its binding affinity and specificity.

類似化合物との比較

Comparison with Similar Indole Derivatives

Structural Analogues and Their Properties

The following table summarizes critical differences between methyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate and structurally related compounds:

Impact of Substituent Modifications

C5 Functionalization

- Hydroxyl (OH) vs. Benzyloxy (OBn) : The hydroxyl group in the target compound enables hydrogen bonding but may limit bioavailability due to polarity. In contrast, benzyloxy substitution (as in compound 15) increases hydrophobicity and protects the hydroxyl group from metabolic conjugation .

- Methoxy (OMe) : Methyl 5-methoxy-1H-indole-3-carboxylate exhibits higher electron density at C5, altering UV absorption and fluorescence properties compared to the hydroxylated analogue .

N1 and C2 Substituents

- N1-Benzyl vs. N1-H : The benzyl group in the target compound enhances membrane permeability compared to unsubstituted indoles (e.g., 5-methoxy-1H-indole-3-carboxylate) .

- C2-Methyl vs.

C3 Ester Groups

Physicochemical and Spectroscopic Data

- NMR Trends : In compound 15, the benzyloxy group produces distinct aromatic proton signals at δ 7.3–7.5 ppm, while the indole NH proton resonates near δ 10.5 ppm .

生物活性

Methyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

- Chemical Formula : C19H19NO3

- Molecular Weight : 309.36 g/mol

- Functional Groups : The presence of a hydroxyl group and an indole ring is significant for its biological activity.

The biological activity of methyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is believed to involve several mechanisms:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biological molecules, influencing enzyme activity and receptor interactions.

- Aromatic Interactions : The indole ring can interact with aromatic amino acids in proteins, modulating their functions and pathways.

Biological Activities

Methyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been investigated for various biological activities:

Anticancer Activity

Research indicates that indole derivatives possess anticancer properties. Methyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.

Anti-inflammatory Activity

Indole derivatives are known for their anti-inflammatory effects. This compound may inhibit lipoxygenase enzymes, which play a critical role in inflammatory processes. In vitro studies have shown promising results in reducing inflammatory markers.

Antiviral Activity

The compound has potential antiviral properties, as indicated by studies evaluating its effects against various viral strains. It may interfere with viral replication mechanisms, although specific pathways remain to be fully elucidated .

Research Findings and Case Studies

Several studies have reported on the biological activities of methyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate?

- Methodological Answer : The synthesis typically involves:

- Indole ring formation : Use Fischer indole synthesis with substituted phenylhydrazines and ketones (e.g., ethyl acetoacetate) under acidic conditions (glacial acetic acid) via reflux (2–5 hours) .

- Esterification : Methylation of the carboxyl group using methanol and catalytic acid or via pre-formed methyl esters of indole precursors .

- Benzylation : Introduction of the benzyl group at the N1 position using benzyl halides under basic conditions (e.g., NaH in DMF) .

- Purification : Recrystallization from ethanol or DMF/acetic acid mixtures to achieve >95% purity .

Q. How should methyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate be stored to maintain stability?

- Methodological Answer :

- Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation of the hydroxyl group .

- Protect from light using amber vials to avoid photodegradation .

- Use desiccants to minimize moisture absorption, which can hydrolyze the ester group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and solvent effects of this compound?

- Methodological Answer :

- Functional Selection : Use B3LYP or M06-2X functionals with a 6-311++G(d,p) basis set to model π-π interactions and hydrogen bonding .

- Solvent Modeling : Apply the Polarizable Continuum Model (PCM) to simulate solvent effects (e.g., DMSO, ethanol) on tautomerism and dipole moments .

- Validation : Compare computed IR spectra (C=O stretch ~1700 cm⁻¹) and UV-Vis absorption maxima with experimental data .

Q. What crystallographic techniques resolve hydrogen bonding and coplanarity in this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (90 K) with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Apply SHELXL for structure solution via direct methods and Fourier mapping. Constrain H-atoms using riding models .

- Analysis : Identify intermolecular hydrogen bonds (O–H···O, N–H···O) and assess coplanarity between indole and carboxylate moieties (torsion angles <5°) .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) values under identical conditions (pH, temperature) .

- Purity Verification : Use HPLC (C18 column, 254 nm detection) to confirm >98% purity, as impurities (e.g., unreacted intermediates) may skew results .

- Structural Confirmation : Validate derivatives via ¹H NMR (e.g., benzyl protons at δ 4.8–5.2 ppm) and HRMS .

Q. What strategies optimize antimicrobial efficacy through structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substitution Patterns : Modify the 5-hydroxy group (e.g., acetylation for increased lipophilicity) or 2-methyl group (bulkier alkyl chains for enhanced membrane penetration) .

- Bioisosteric Replacement : Replace the benzyl group with heteroaromatic rings (e.g., pyridyl) to improve solubility and target binding .

- In Silico Screening : Dock derivatives into bacterial enzyme active sites (e.g., DNA gyrase) using AutoDock Vina to prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。